molecular formula C20H19N3O2 B11116404 N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11116404
M. Wt: 333.4 g/mol
InChI Key: DYQFXSJLTGJSPK-LPYMAVHISA-N
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Description

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a naphthyl group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-[(naphthalen-1-yl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its unique combination of a methoxyphenyl group and a naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H19N3O2/c1-25-17-9-4-6-15(12-17)13-22-23-20(24)14-21-19-11-5-8-16-7-2-3-10-18(16)19/h2-13,21H,14H2,1H3,(H,23,24)/b22-13+

InChI Key

DYQFXSJLTGJSPK-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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